N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide
Overview
Description
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a prop-2-enyl group, and a pentahydrobenzo[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide typically involves multiple steps. The initial step often includes the formation of the pentahydrobenzo[b]thiophene ring system through a cyclization reaction. Subsequent steps involve the introduction of the prop-2-enyl group and the hydroxyethyl group under controlled conditions. The final step usually involves the coupling of the intermediate with a carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carboxamides and thiophene derivatives with comparable structures. Examples include:
- N-(2-hydroxyethyl)-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide .
Uniqueness
N-(2-hydroxyethyl){4-[(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))methyl]phenyl}carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-2-12-26-22(29)19-17-5-3-4-6-18(17)31-21(19)25-23(26)30-14-15-7-9-16(10-8-15)20(28)24-11-13-27/h2,7-10,27H,1,3-6,11-14H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMZGGGCNXRZDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)NCCO)SC4=C2CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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